molecular formula C₁₄H₂₀FNO₈ B015993 2-Acetamido-1,3,6-tri-O-acetyl-2,4-dideoxy-4-fluoro-D-glucopyranose CAS No. 116049-57-1

2-Acetamido-1,3,6-tri-O-acetyl-2,4-dideoxy-4-fluoro-D-glucopyranose

Cat. No. B015993
M. Wt: 349.31 g/mol
InChI Key: AUCRVLBGFFSCPW-LSGALXMHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of 2-Acetamido-1,3,6-tri-O-acetyl-2,4-dideoxy-4-fluoro-D-glucopyranose involves complex chemical processes. A notable approach includes the synthesis of 4-deoxy-4-fluoro analogues of 2-acetamido-2-deoxy-D-glucose and 2-acetamido-2-deoxy-D-galactose, which have shown significant effects on cellular glycosaminoglycan biosynthesis (Berkin, Szarek, & Kisilevsky, 2000). Another method discussed involves one-pot synthesis techniques that offer a streamlined approach to creating complex glucosamine glycosyl donors from starting compounds (Pertel et al., 2018).

Molecular Structure Analysis

The molecular structure of 2-Acetamido-1,3,6-tri-O-acetyl-2,4-dideoxy-4-fluoro-D-glucopyranose has been elucidated through high-resolution mass spectrometry, revealing detailed fragmentation pathways and the effects of deuterium incorporation (Dougherty, Horton, Philips, & Wander, 1973). X-ray crystallography has also provided insights into the crystal structure, showcasing the spatial arrangement of atoms within the compound (Strumpel, Schmidt, Luger, & Paulsen, 1984).

Chemical Reactions and Properties

Research on the chemical reactions and properties of this compound highlights its versatility in forming glycosidic bonds and its potential as a starting material for the synthesis of complex oligosaccharides. Studies on the synthesis of related compounds such as uridine 5'-(2-acetamido-2,4-dideoxy-4-fluoro-alpha-D-galactopyranosyl) diphosphate have shed light on the chemical reactivity and potential applications of 2-Acetamido-1,3,6-tri-O-acetyl-2,4-dideoxy-4-fluoro-D-glucopyranose in the synthesis of biologically relevant molecules (Thomas, Abbas, & Matta, 1988).

Scientific Research Applications

  • Synthesis of Glucosamine Glycosyl Donors

    • Field : Organic Chemistry
    • Application : This compound is a starting material in the synthesis of a number of glucosamine glycosyl donors .
    • Method : In the presence of excess anhydrous ferric chloride in dichloromethane, the glycosyl acetate easily reacts with simple alkyl and carbohydrate alcohols to give stereoselectively the corresponding 1,2-trans glycosides .
    • Results : The process results in the production of glucosamine glycosyl donors, which are important in various biochemical reactions .
  • Antitubercular and Antibacterial Activities

    • Field : Medicinal Chemistry
    • Application : This compound has been used in the synthesis of antitubercular and antibacterial agents .
    • Method : The specific method of application or experimental procedures were not detailed in the source .
    • Results : The outcomes of these studies were not specified in the source .
  • Synthesis of Glycosyl Donors

    • Field : Organic Chemistry
    • Application : This compound is used as a starting material in the synthesis of a number of glucosamine glycosyl donors .
    • Method : The glycosyl acetate reacts with simple alkyl and carbohydrate alcohols in the presence of an excess of anhydrous ferric chloride in dichloromethane. This reaction gives stereoselectively the corresponding 1,2-trans glycosides .
    • Results : The process results in the production of glucosamine glycosyl donors, which are important in various biochemical reactions .
  • Synthesis of Antitubercular and Antibacterial Agents

    • Field : Medicinal Chemistry
    • Application : This compound has been used in the synthesis of antitubercular and antibacterial agents .
    • Method : The specific method of application or experimental procedures were not detailed in the source .
    • Results : The outcomes of these studies were not specified in the source .

Safety And Hazards

According to the GHS (Globally Harmonized System of Classification and Labelling of Chemicals), this compound is not classified as a dangerous substance .

Future Directions

The invention features methods of inhibiting cell migration, cell proliferation, or cell differentiation by contacting a cell with a fluorinated N-acetylglucosamine (F-GlcNAc), e.g., 2-acetamido-2-deoxy-1,3,6-tri-O-acetyl-4-deoxy-4-fluoro-D-glucopyranose . This suggests potential applications in the field of biomedical research, particularly in the study of cell migration, proliferation, and differentiation .

properties

IUPAC Name

[(2R,3S,4R,5R)-5-acetamido-4,6-diacetyloxy-3-fluorooxan-2-yl]methyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20FNO8/c1-6(17)16-12-13(22-8(3)19)11(15)10(5-21-7(2)18)24-14(12)23-9(4)20/h10-14H,5H2,1-4H3,(H,16,17)/t10-,11-,12-,13+,14?/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUCRVLBGFFSCPW-LSGALXMHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1C(C(C(OC1OC(=O)C)COC(=O)C)F)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](OC1OC(=O)C)COC(=O)C)F)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20FNO8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70431322
Record name 2-ACETAMIDO-1,3,6-TRI-O-ACETYL-2,4-DIDEOXY-4-FLUORO-D-GLUCOPYRANOSE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70431322
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

349.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Acetamido-1,3,6-tri-O-acetyl-2,4-dideoxy-4-fluoro-D-glucopyranose

CAS RN

116049-57-1
Record name 2-ACETAMIDO-1,3,6-TRI-O-ACETYL-2,4-DIDEOXY-4-FLUORO-D-GLUCOPYRANOSE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70431322
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Acetamido-1,3,6-tri-O-acetyl-2,4-dideoxy-4-fluoro-D-glucopyranose
Reactant of Route 2
Reactant of Route 2
2-Acetamido-1,3,6-tri-O-acetyl-2,4-dideoxy-4-fluoro-D-glucopyranose
Reactant of Route 3
Reactant of Route 3
2-Acetamido-1,3,6-tri-O-acetyl-2,4-dideoxy-4-fluoro-D-glucopyranose
Reactant of Route 4
Reactant of Route 4
2-Acetamido-1,3,6-tri-O-acetyl-2,4-dideoxy-4-fluoro-D-glucopyranose
Reactant of Route 5
Reactant of Route 5
2-Acetamido-1,3,6-tri-O-acetyl-2,4-dideoxy-4-fluoro-D-glucopyranose
Reactant of Route 6
Reactant of Route 6
2-Acetamido-1,3,6-tri-O-acetyl-2,4-dideoxy-4-fluoro-D-glucopyranose

Citations

For This Compound
3
Citations
A Berkin, WA Szarek, R Kisilevsky - Carbohydrate Research, 2000 - Elsevier
4-Deoxy-4-fluoro analogues of 2-acetamido-2-deoxy-d-glucose and 2-acetamido-2-deoxy-d-galactose were synthesized and evaluated as inhibitors of hepatic glycosaminoglycan …
XM van Wijk, R Lawrence, VL Thijssen… - The FASEB …, 2015 - ncbi.nlm.nih.gov
Glycosaminoglycan (GAG) polysaccharides have been implicated in a variety of cellular processes, and alterations in their amount and structure have been associated with diseases …
A Berkin - 2000 - library-archives.canada.ca
Cell-surface glycosaminoglycans play a major role in the healthy functioning of cells. Alterations in these glycoconjugates are associated with the pathology of diseased cells. The …
Number of citations: 0 library-archives.canada.ca

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.